molecular formula C21H22N2O B2955859 N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide CAS No. 941895-90-5

N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide

Cat. No.: B2955859
CAS No.: 941895-90-5
M. Wt: 318.42
InChI Key: BUADKQDGOCCPMJ-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide is a synthetic organic compound featuring a naphthalene-1-carboxamide core linked to a phenylethyl side chain substituted with a dimethylamino group at the β-position. This structure combines aromatic rigidity (naphthalene and phenyl rings) with a flexible ethylamine bridge, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c1-23(2)20(17-10-4-3-5-11-17)15-22-21(24)19-14-8-12-16-9-6-7-13-18(16)19/h3-14,20H,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUADKQDGOCCPMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=CC2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with 2-(dimethylamino)-2-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1,8-dicarboxylic acid derivatives, while reduction may produce the corresponding amine derivatives .

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:
N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide serves as a crucial reagent in organic synthesis. It can be utilized in the formation of complex organic molecules through various reactions such as:

  • Nucleophilic Substitution: The dimethylamino group can facilitate nucleophilic attacks, allowing for the synthesis of substituted phenethyl derivatives.
  • Catalysis: This compound can act as a catalyst in several chemical reactions, enhancing yield and selectivity.

2. Photophysical Properties:
The compound's unique photophysical properties make it suitable for use as a fluorescent probe in chemical and biological assays. Its ability to absorb and emit light at specific wavelengths allows for applications in:

  • Fluorescence Microscopy: Used to visualize cellular processes.
  • Chemical Sensors: Employed in detecting specific ions or molecules based on fluorescence changes.

Biological Applications

1. Therapeutic Potential:
Research has indicated that this compound may have therapeutic effects, particularly in the treatment of neurological disorders. Its mechanism involves:

  • Interaction with Neurotransmitter Receptors: This compound has shown potential as a selective antagonist for serotonin receptors, which could be beneficial in treating depression and anxiety disorders.

Case Study:
A study published in Pharmacology Reports explored the effects of this compound on animal models of anxiety, demonstrating significant anxiolytic effects compared to control groups .

2. Antimicrobial Activity:
Recent investigations have highlighted its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The compound's inhibition mechanisms involve interference with bacterial ATP synthase, leading to reduced bacterial growth.

Case Study:
In vitro studies revealed that certain analogs of this naphthalene derivative exhibited MIC values lower than 1 μg/mL against M. tuberculosis, indicating strong antimicrobial properties .

Industrial Applications

1. Material Science:
this compound is utilized in developing advanced materials due to its stability and reactivity. It serves as an intermediate in the synthesis of dyes and pigments, contributing to vibrant color formulations.

2. Chemical Manufacturing:
In industrial settings, this compound is synthesized using optimized methods such as continuous flow reactors, which enhance efficiency and scalability. Its applications extend to producing specialty chemicals used in various sectors.

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

Application AreaDescriptionCase Study Reference
Organic SynthesisReagent for nucleophilic substitution and catalysis
Photophysical PropertiesUsed as a fluorescent probe in microscopy and sensors
Therapeutic PotentialSelective antagonist for serotonin receptors; potential for anxiety treatment
Antimicrobial ActivityEffective against M. tuberculosis, targeting ATP synthase
Material ScienceIntermediate for dyes and pigments production

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide involves its ability to absorb light and undergo photo-induced electron transfer reactions. This property makes it an effective photoinitiator and fluorescent probe. The compound interacts with molecular targets such as DNA and proteins, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features and biological activities of N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide and related compounds:

Compound Name Key Substituents Biological Activity Cytotoxicity Reference
This compound Dimethylamino-phenylethyl, naphthalene-1-carboxamide Hypothesized antimicrobial* Not reported
N-(2-Chlorophenyl)-2-hydroxynaphthalene-1-carboxamide (1) 2-Chlorophenyl, 2-hydroxy Antimycobacterial (MIC: 8–32 µg/mL) Insignificant
N-(2-Nitrophenyl)-2-hydroxynaphthalene-1-carboxamide (2) 2-Nitrophenyl, 2-hydroxy Antibacterial (MIC: 16–64 µg/mL) Insignificant
4-[[4-(Diethylamino)-2-methylphenyl]imino]-... () Diethylamino, methylphenylimino Not reported Not reported
U-47700 (3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide) Dimethylamino-cyclohexyl, dichlorobenzamide Opioid receptor agonist High (controlled substance)

*Hypothesized based on structural similarity to antimicrobial carboxamides in .

Key Comparative Insights

Substituent Effects on Bioactivity: The chlorophenyl and nitrophenyl substituents in compounds 1 and 2 () enhance antimycobacterial and antibacterial activity, likely due to electron-withdrawing effects improving target binding . The absence of a hydroxyl group in the target compound (compared to 1 and 2) could reduce hydrogen-bonding capacity but increase metabolic stability.

Pharmacological Profile: U-47700 (), though a benzamide derivative, shares the dimethylamino motif. Its opioid activity suggests that the dimethylamino group in the target compound might interact with central nervous system receptors, though this remains speculative without direct data .

The naphthalene system in the target compound (vs. benzene in U-47700) may enhance lipophilicity, influencing blood-brain barrier penetration or tissue distribution .

Research Findings and Hypotheses

  • Antimicrobial Potential: Compounds 1 and 2 () demonstrate that naphthalene-1-carboxamides with halogen/nitro substituents exhibit potent antimicrobial activity with low cytotoxicity. The target compound’s dimethylamino group could be optimized for activity against resistant strains or eukaryotic targets .
  • Structural Flexibility : The phenylethyl linker in the target compound introduces conformational flexibility absent in rigid analogs like 1-[3-(naphthalen-1-yl)phenyl]naphthalene (), which adopts a planar configuration. This flexibility might enable broader target engagement .

Biological Activity

N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide, commonly referred to as a derivative of naphthalene carboxamide, exhibits significant biological activity that has garnered interest in pharmaceutical research. This article provides a comprehensive overview of its biological properties, including its mechanism of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a naphthalene core substituted with a dimethylamino group and a phenylethyl moiety, contributing to its unique pharmacological profile. Its chemical formula is C15H18N2OC_{15}H_{18}N_{2}O .

Research indicates that this compound acts primarily as an inhibitor of various biological pathways:

  • ATP Synthase Inhibition : Analogous compounds have been shown to inhibit ATP synthase, which is crucial for energy production in cells. This inhibition can lead to the prevention of growth in pathogenic bacteria such as Mycobacterium tuberculosis .
  • Receptor Antagonism : Some derivatives have demonstrated activity as antagonists at serotonin receptors, which may be relevant for treating mood disorders .

Biological Activity and Therapeutic Applications

  • Antimicrobial Activity :
    • Studies have shown that related naphthalene compounds exhibit potent antimicrobial properties, particularly against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) often below 1 μg/mL .
  • Cancer Treatment :
    • The compound has been explored for its potential in cancer therapy due to its ability to inhibit specific cancer cell lines while sparing normal cells. For instance, certain derivatives have shown selective growth inhibition in tumorigenic murine liver cell lines without affecting non-tumorigenic cells at concentrations up to 10 µM .
  • Neuropharmacology :
    • The dimethylamino group suggests potential interactions with neurotransmitter systems, which could be beneficial in treating conditions like depression and anxiety .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the naphthalene ring and the side chains can significantly affect biological activity:

Compound VariationEffect on Activity
Addition of halogens on the phenyl ringIncreased potency against M.tb
Alteration of the dimethylamino groupChanges in receptor affinity and selectivity

These findings underscore the importance of chemical modifications in enhancing therapeutic efficacy and reducing side effects.

Case Studies

  • In Vitro Studies :
    • A series of in vitro experiments demonstrated that specific analogs of this compound exhibited significant growth inhibition against cultured M.tb strains, with ongoing investigations into their pharmacokinetic profiles .
  • Animal Models :
    • Preclinical studies using animal models have revealed that certain derivatives not only reduce tumor growth but also inhibit metastasis, suggesting a multifaceted mechanism of action that warrants further exploration .

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